

Efficacy of "4-(Tetradecylamino)butan-2-ol" compared to other cationic lipids

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Compound of Interest

Compound Name: *4-(Tetradecylamino)butan-2-ol*

Cat. No.: B089496

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Efficacy of Cationic Lipids in Gene Delivery: A Comparative Analysis

A comprehensive search for efficacy data on "**4-(Tetradecylamino)butan-2-ol**" as a cationic lipid for gene delivery did not yield any publicly available experimental results. Neither its performance in transfection assays nor its cytotoxic profile in the context of nucleic acid delivery has been documented in the scientific literature found. Therefore, a direct comparison with other cationic lipids is not possible at this time.

For researchers, scientists, and drug development professionals seeking to evaluate the performance of cationic lipids, this guide provides a comparative analysis of two well-characterized and clinically relevant ionizable cationic lipids: DLin-MC3-DMA (MC3) and ALC-0315. These lipids are integral components of lipid nanoparticles (LNPs) for the delivery of siRNA and mRNA therapeutics, respectively.

Comparative Efficacy of DLin-MC3-DMA and ALC-0315

The following table summarizes *in vivo* performance data for LNP formulations containing either MC3 or ALC-0315, focusing on siRNA-mediated gene silencing in mice.

Cationic Lipid	Target Gene & Cell Type	Dosage (siRNA)	Gene Knockdown Efficiency	Observed Toxicity
DLin-MC3-DMA	Factor VII (Hepatocytes)	1 mg/kg	Significant knockdown	No significant increase in liver toxicity markers at 5 mg/kg.
ALC-0315	Factor VII (Hepatocytes)	1 mg/kg	Two-fold greater knockdown than MC3	Increased markers of liver toxicity (ALT and bile acids) at a high dose of 5 mg/kg.
DLin-MC3-DMA	ADAMTS13 (Hepatic Stellate Cells)	1 mg/kg	Minimal knockdown	Not applicable at this efficacy level.
ALC-0315	ADAMTS13 (Hepatic Stellate Cells)	1 mg/kg	Ten-fold greater knockdown than MC3	As above.

Experimental Protocols

In Vivo Comparison of Cationic Lipids for siRNA Delivery

This protocol outlines a typical experiment to compare the *in vivo* efficacy of different cationic lipids in LNP-siRNA formulations.

1. LNP Formulation:

- **Lipid Composition:** A standard four-component LNP formulation is prepared, typically consisting of:
 - Ionizable cationic lipid (e.g., DLin-MC3-DMA or ALC-0315)

- Helper lipid (e.g., DSPC)
- Cholesterol
- PEG-lipid (e.g., PEG-DMG)
- siRNA Encapsulation: The lipids are dissolved in ethanol and rapidly mixed with an aqueous solution of siRNA at an acidic pH (e.g., pH 4.0) to facilitate encapsulation. The resulting LNPs are then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and neutralize the surface charge.

2. Animal Model:

- Specific pathogen-free mice (e.g., C57BL/6) are used.
- The target gene for silencing is typically a liver-expressed protein to leverage the natural biodistribution of LNPs to the liver.

3. Administration:

- LNP-siRNA formulations are administered intravenously (IV) via the tail vein.
- Dosage is calculated based on the amount of siRNA per kilogram of body weight.

4. Sample Collection and Analysis:

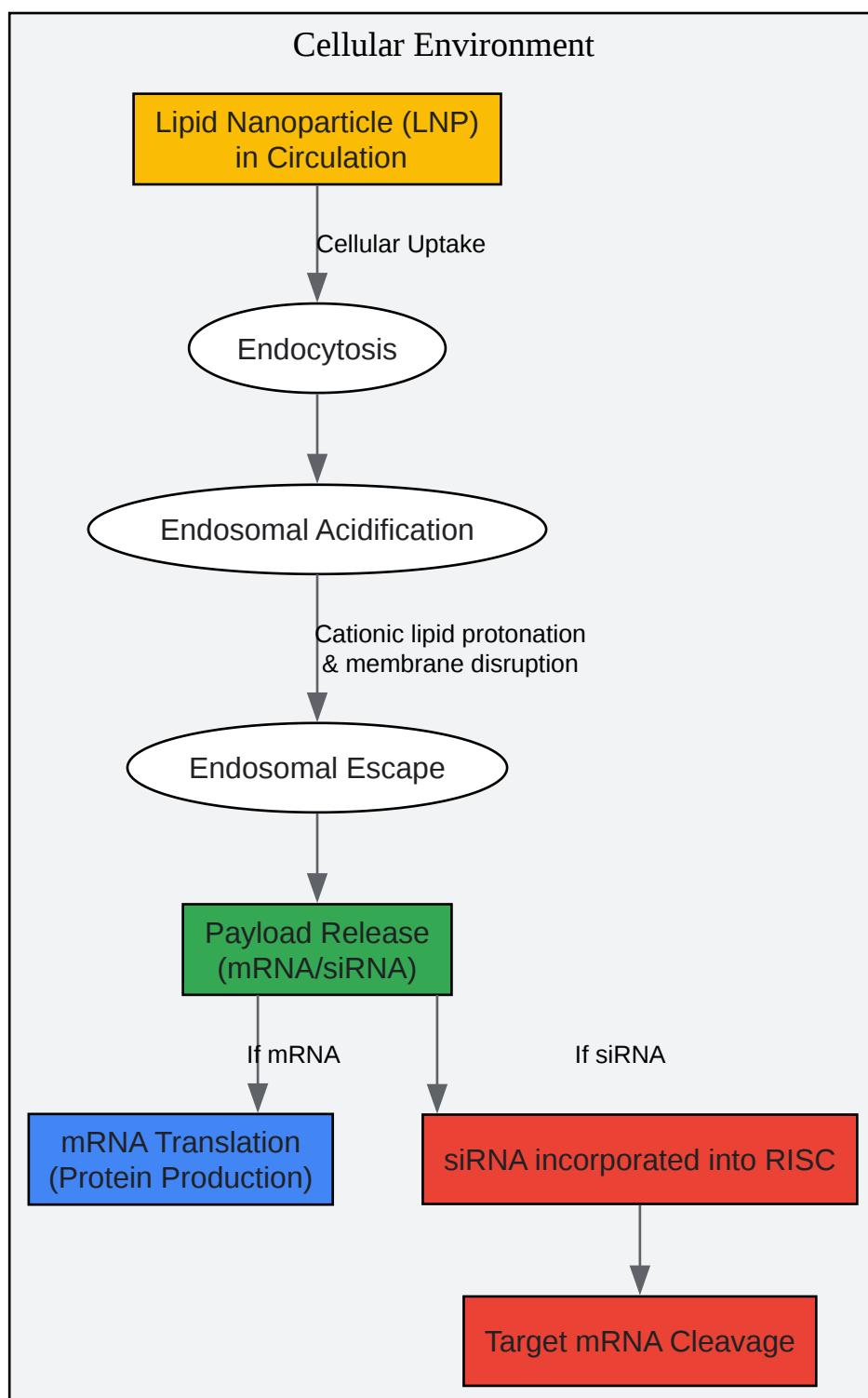
- At a predetermined time point post-injection (e.g., 72 hours), blood and liver tissue are collected.
- Gene Silencing Analysis:
 - mRNA Quantification: Total RNA is extracted from liver tissue, and the target mRNA levels are quantified using quantitative real-time PCR (qRT-PCR). Gene expression is normalized to a housekeeping gene.
 - Protein Quantification: The level of the target protein in the serum or liver lysate is measured by ELISA or Western blot.

- Toxicity Assessment:

- Serum is analyzed for markers of liver toxicity, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

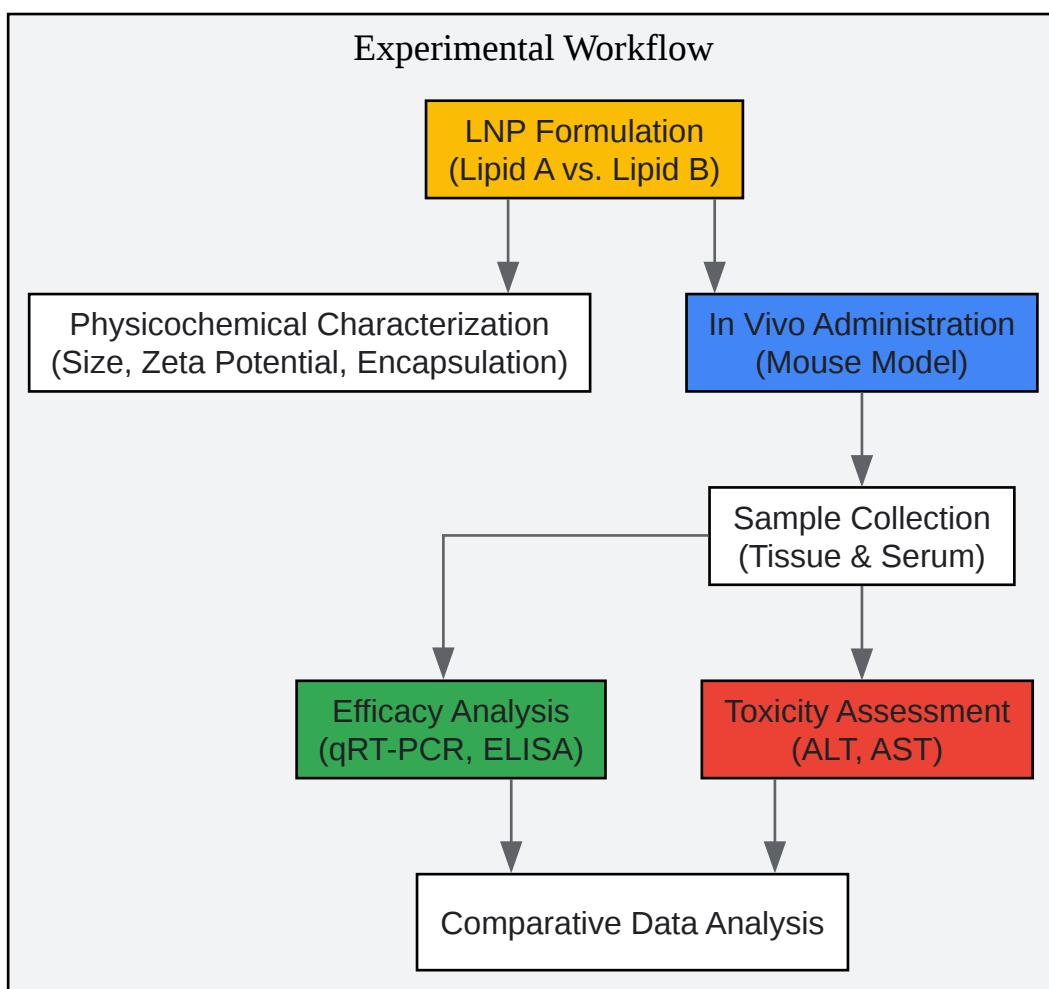
Visualizing Cellular Delivery and Experimental Design

To better understand the processes involved in cationic lipid-mediated gene delivery, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.



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Caption: LNP-mediated cellular delivery pathway.



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Caption: Workflow for comparing cationic lipid efficacy.

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